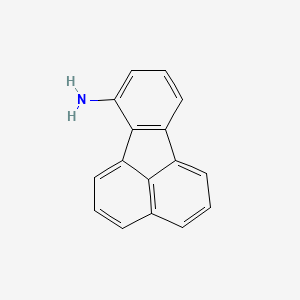
7-Aminofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminofluoranthene is an organic compound with the molecular formula C16H11N It is a derivative of fluoranthene, which is a polycyclic aromatic hydrocarbon The compound is characterized by the presence of an amino group (-NH2) attached to the seventh position of the fluoranthene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminofluoranthene typically involves the nitration of fluoranthene followed by reduction. One common method is the nitration of fluoranthene to produce 7-nitrofluoranthene, which is then reduced to this compound using reducing agents such as tin and hydrochloric acid . Another method involves the bromination of 3-acetamidofluoranthene followed by hydrolysis and deamination to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Aminofluoranthene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur at various positions on the fluoranthene ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as tin and hydrochloric acid are used for the reduction of nitro groups to amino groups.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted fluoranthenes, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-Aminofluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Aminofluoranthene involves its interaction with various molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminofluoranthene
- 2-Aminofluoranthene
- 3-Nitrofluoranthene
- 2-Nitrofluoranthene
Comparison
7-Aminofluoranthene is unique due to the position of the amino group on the fluoranthene ring. This positional difference can significantly influence the chemical reactivity and biological activity of the compound. For example, 3-Aminofluoranthene and 2-Aminofluoranthene have different reactivity patterns and biological effects compared to this compound .
Propriétés
Numéro CAS |
13177-27-0 |
|---|---|
Formule moléculaire |
C16H11N |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
fluoranthen-7-amine |
InChI |
InChI=1S/C16H11N/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H,17H2 |
Clé InChI |
AECDQNMVIJWYBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



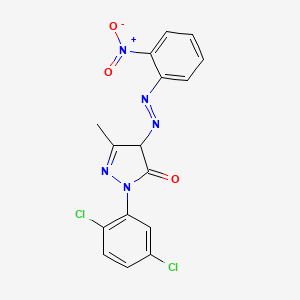
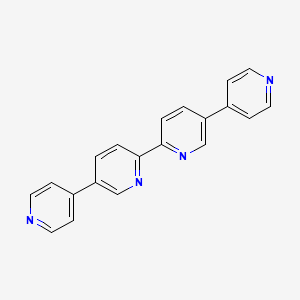

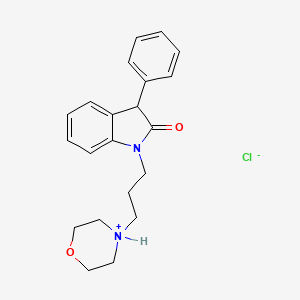
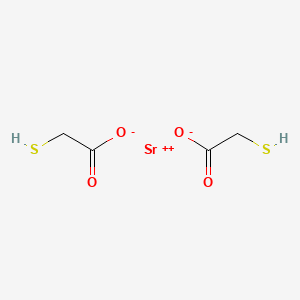

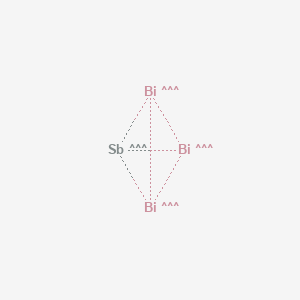
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)





